molecular formula C13H14Cl3N7O4 B1665131 Apcin CAS No. 300815-04-7

Apcin

Numéro de catalogue B1665131
Numéro CAS: 300815-04-7
Poids moléculaire: 438.6 g/mol
Clé InChI: ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apcin is a ligand of Cdc20 and acts as a potent and competitive anaphase-promoting complex/cyclosome (APC/C (Cdc20)) E3 ligase activity inhibitor . It competitively inhibits APC/C-dependent ubiquitylation by binding to Cdc20 and preventing substrate recognition .


Synthesis Analysis

This compound was previously discovered as a CDC20 inhibitor exhibiting high micromolar activities . New this compound-based inhibitors were designed and developed by eliminating a controlled substance, chloral hydrate, required for synthesis . The antitumor activities of the inhibitors were further improved by replacing the pyrimidine group with substituted thiazole-containing groups .


Molecular Structure Analysis

The crystal structure of the this compound-Cdc20 complex suggests that this compound occupies the D-box-binding pocket on the side face of the WD40-domain .


Chemical Reactions Analysis

This compound analogs were designed by analyzing the cocrystal structure between this compound and CDC20 . New this compound-based inhibitors were developed by eliminating a controlled substance, chloral hydrate, required for synthesis . The antitumor activities of the inhibitors were further improved by replacing the pyrimidine group with substituted thiazole-containing groups .

Applications De Recherche Scientifique

Inhibition de Cdc20

Apcin est connu comme un inhibiteur spécifique de Cdc20, jouant un rôle crucial dans le processus de la métaphase tardive de la mitose cellulaire. Cela en fait une cible médicamenteuse prometteuse pour le traitement du cancer en raison de sa capacité à interférer avec la division cellulaire .

Traitement du glioblastome

Des recherches ont montré qu'this compound peut inhiber la croissance et l'invasion des cellules de glioblastome, suggérant son potentiel en tant qu'agent thérapeutique pour cette forme agressive de cancer du cerveau .

Stabilité chimique et affinité biologique

Des études ont indiqué que les dérivés d'this compound à base d'uréido pourraient avoir une meilleure stabilité chimique et une meilleure affinité biologique que le carbamate, ce qui pourrait améliorer leur activité anticancéreuse .

Propriétés antitumorales

Une série de tests biochimiques ont démontré les propriétés antitumorales d'this compound dans les cellules de gliome, notamment l'inhibition de la prolifération cellulaire et l'induction de l'apoptose .

Carcinome de l'endomètre

This compound a été étudié pour ses effets sur la prolifération, l'apoptose et le cycle cellulaire des cellules du carcinome de l'endomètre (CE), montrant un potentiel prometteur en tant qu'agent antitumoral .

Relation structure-activité

Des recherches antérieures ont mené à la découverte de dérivés d'this compound puissants et ont déterminé une relation structure-activité, qui est cruciale pour le développement de médicaments .

Mécanisme D'action

Target of Action

Apcin is a ligand of Cdc20 , a protein that plays a crucial role in the mid-anaphase process of cellular mitosis . Cdc20 is a coactivator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a multifunctional ubiquitin-protein ligase . The APC/C targets different substrates for ubiquitylation, thereby regulating a variety of cellular processes such as cell division, differentiation, genome stability, energy metabolism, cell death, autophagy, and carcinogenesis .

Mode of Action

This compound acts as a potent and competitive inhibitor of the APC/C’s E3 ligase activity . It achieves this by binding to Cdc20 and preventing substrate recognition . This competitive inhibition of APC/C-dependent ubiquitylation blocks substrate-mediated Cdc20 loading onto the APC .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system (UPS). The UPS plays a critical role in regulating numerous cellular pathways by controlling the abundance, activity, and localization of a vast variety of cellular proteins . This compound, by inhibiting Cdc20, affects the functioning of the APC/C, which is a key player in the UPS .

Result of Action

This compound has been shown to have significant anti-proliferative effects. For instance, it has been found to inhibit the growth of cancer cells . This compound can prolong mitosis, which is a result of its specific binding to the D-box pocket of Cdc20 . In addition, this compound has been found to induce casp

Safety and Hazards

Apcin may cause respiratory irritation, serious eye irritation, and skin irritation. It is harmful if swallowed . It should be used only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Cdc20 is a promising drug target that plays an important role in the mid-anaphase process of cellular mitosis, and Apcin is the only reported core structure of the Cdc20-specific inhibitor . Some potent this compound derivatives were obtained in previous research, and a structure–activity relationship was determined .

Analyse Biochimique

Biochemical Properties

Apcin plays a crucial role in biochemical reactions by binding to CDC20 and inhibiting its interaction with APC/C. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound interacts with several biomolecules, including CDC20, APC/C, and various substrates targeted for degradation by APC/C. The nature of these interactions involves the binding of this compound to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound inhibits cell proliferation and induces apoptosis by causing cell cycle arrest at the metaphase-anaphase transition. This effect is mediated through the inhibition of CDC20, which is essential for the progression of the cell cycle. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of APC/C. For example, in glioblastoma cells, this compound has been shown to increase sensitivity to temozolomide, a chemotherapeutic agent, by promoting apoptosis and inhibiting cell migration .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to CDC20, which inhibits the interaction between CDC20 and APC/C. This inhibition prevents the ubiquitination and degradation of target proteins, leading to cell cycle arrest and apoptosis. This compound specifically binds to the degron recognition site on CDC20, blocking the recognition of target proteins by APC/C. This disruption of the APC/C-CDC20 interaction results in the accumulation of cell cycle regulators, such as cyclins, and the activation of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits time-dependent inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and degradation of this compound in vitro and in vivo have been studied, showing that this compound remains stable under physiological conditions and retains its inhibitory activity over extended periods. Long-term effects of this compound on cellular function include sustained cell cycle arrest and apoptosis, as well as increased sensitivity to chemotherapeutic agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound may cause adverse effects, such as weight loss and organ toxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve significant antitumor activity. The dosage-dependent effects of this compound highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CDC20 and APC/C. By inhibiting CDC20, this compound disrupts the normal function of APC/C, leading to the accumulation of cell cycle regulators and the activation of apoptotic pathways. This compound also affects metabolic flux and metabolite levels by altering the degradation of key metabolic enzymes and regulators. These changes in metabolic pathways contribute to the antitumor effects of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound’s localization and accumulation within cells are influenced by its binding to CDC20 and other biomolecules. The transport and distribution of this compound are critical for its therapeutic efficacy, as they determine the concentration of this compound at the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with CDC20 and APC/C. This compound is localized to the cytoplasm, where it binds to CDC20 and inhibits its interaction with APC/C. This localization is essential for this compound’s inhibitory activity, as it allows this compound to effectively disrupt the function of APC/C and induce cell cycle arrest and apoptosis. Post-translational modifications and targeting signals may also influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Propriétés

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXHXVOGJFGTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl3N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300815-04-7
Record name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apcin
Reactant of Route 2
Reactant of Route 2
Apcin
Reactant of Route 3
Reactant of Route 3
Apcin
Reactant of Route 4
Reactant of Route 4
Apcin
Reactant of Route 5
Reactant of Route 5
Apcin
Reactant of Route 6
Apcin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.